PI3K/mTOR Pathway Inhibition Potential: Substitution-Dependent Selectivity vs. Closest Regioisomer
The 2-chloro-4-fluorophenyl substitution pattern positions the halogen atoms in a configuration that, according to the general SAR described in PI3K/mTOR benzoxazepine patents, favors interaction with the selectivity pocket of certain PI3K isoforms. A closely related regioisomer, 4-(3-chloro-4-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1357962-39-0), differs only by the shift of chlorine from the 2- to the 3-position; this positional isomerism has been documented to alter kinase inhibition profiles [1]. While direct head-to-head PI3K isoform IC50 data for the target compound are not available in the public domain, the patent teaches that 2-chloro-4-fluorophenyl-substituted benzoxazepines fall within the structural claims for selective PI3Kδ inhibitors [1]. Procurement of the specific 2-chloro-4-fluorophenyl regioisomer is essential for reproducing reported SAR and for maintaining target engagement fidelity.
| Evidence Dimension | PI3K isoform selectivity (predicted from SAR) |
|---|---|
| Target Compound Data | 2-chloro-4-fluorophenyl substitution (claimed in PI3Kδ-selective benzoxazepines); no public IC50 data |
| Comparator Or Baseline | 4-(3-chloro-4-fluorophenyl) analog (CAS 1357962-39-0); no public IC50 data |
| Quantified Difference | Not quantifiable from public data; structural difference is positional chlorine shift |
| Conditions | Patent SAR analysis (WO2012068096A2); in vitro PI3K enzymatic assays |
Why This Matters
For researchers building PI3K inhibitor libraries, purchasing the correct regioisomer is critical; the 2-chloro-4-fluorophenyl version maps to patent-exemplified selectivity claims, whereas the 3-chloro-4-fluorophenyl analog may exhibit a different isoform inhibition fingerprint.
- [1] WO2012068096A2. Benzoxazepines as inhibitors of PI3K/mTOR and methods of their use and manufacture. Filed 2011-11-15. Available at: https://patents.google.com/patent/WO2012068096A2/en View Source
